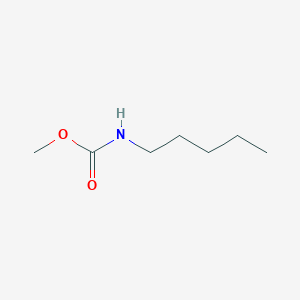

Methyl pentylcarbamate

Overview

Description

Methyl pentylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl pentylcarbamate can be synthesized through several methods. One common approach involves the reaction of pentylamine with methyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

C5H11NH2+CH3OCOCl→C5H11NHCOOCH3+HCl

Another method involves the reaction of pentyl isocyanate with methanol. This reaction is usually carried out under mild conditions and can be represented as:

C5H11NCO+CH3OH→C5H11NHCOOCH3

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as tin or indium triflate, can enhance the reaction rate and yield. Additionally, phosgene-free methods, such as the reaction of amines with dimethyl carbonate, are gaining popularity due to their environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

Methyl pentylcarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form pentylamine and methanol.

Oxidation: Oxidizing agents, such as hydrogen peroxide, can oxidize this compound to form corresponding carbamates with higher oxidation states.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Hydrogen peroxide, other oxidizing agents.

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed

Hydrolysis: Pentylamine and methanol.

Oxidation: Higher oxidation state carbamates.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl pentylcarbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

Medicine: Investigated for its potential use in drug design, particularly in the development of prodrugs.

Industry: Utilized in the production of polymers and resins, as well as in the formulation of pesticides and herbicides

Mechanism of Action

The mechanism of action of methyl pentylcarbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. The carbamate functionality allows for hydrogen bonding and conformational restriction, enhancing its binding affinity to the target enzyme .

Comparison with Similar Compounds

Similar Compounds

- Methyl carbamate

- Ethyl carbamate

- Phenyl carbamate

Comparison

Methyl pentylcarbamate is unique due to its pentyl group, which imparts distinct hydrophobic properties compared to other carbamates like methyl carbamate and ethyl carbamate. This hydrophobicity can influence its solubility, reactivity, and interaction with biological targets. Additionally, the pentyl group can enhance its ability to permeate cell membranes, making it a valuable compound in drug design and medicinal chemistry .

Biological Activity

Methyl pentylcarbamate, a member of the carbamate family, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Overview of this compound

This compound is characterized by its carbamate functional group, which is known for its interactions with various biological systems. The compound is primarily investigated for its antimicrobial and enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with the active sites of specific enzymes. This interaction leads to the inhibition of enzyme activity, disrupting microbial metabolism and cellular processes. The primary mechanisms identified include:

- Enzyme Inhibition : this compound inhibits key enzymes involved in neurotransmission and microbial metabolism.

- Antimicrobial Activity : The compound demonstrates effectiveness against various microbial strains, contributing to its potential use in therapeutic applications.

Table 1: Biological Activity Summary

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| AChE Inhibition | Moderate inhibitor (IC50 values vary) | |

| BuChE Inhibition | Significant inhibition observed |

Case Studies

-

Carbamate Poisoning :

A study highlighted the clinical implications of carbamate poisoning, which often involves compounds like this compound. The research analyzed 271 cases of poisoning, revealing that carbamates were commonly involved in both accidental and suicidal cases. Clinical management strategies emphasized the importance of timely intervention to mitigate morbidity associated with carbamate exposure . -

Inhibitory Effects on Enzymes :

Research on novel carbamate derivatives indicated that this compound exhibited competitive inhibition against AChE and BuChE. The study provided IC50 values demonstrating varying degrees of potency compared to established inhibitors like donepezil .

Table 2: Enzyme Inhibition IC50 Values

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | 25 | 30 |

| Donepezil | 0.11 | 3.25 |

| Other Carbamate Derivatives | Varies | Varies |

Properties

IUPAC Name |

methyl N-pentylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-6-8-7(9)10-2/h3-6H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJIQWCGMYVMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334163 | |

| Record name | methyl pentylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61357-27-5 | |

| Record name | methyl pentylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.